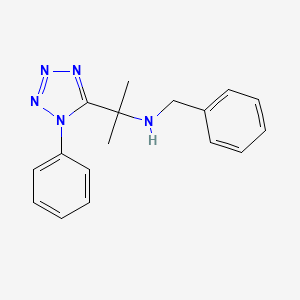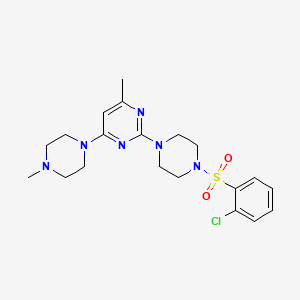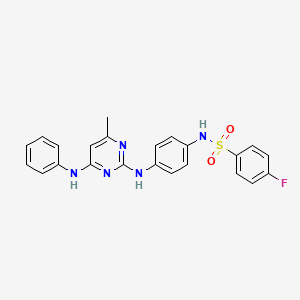
N-benzyl-2-(1-phenyl-1H-tetrazol-5-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE is a complex organic compound featuring a tetrazole ring, which is known for its stability and diverse reactivity. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, making them highly versatile in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE typically involves the formation of the tetrazole ring through a click chemistry approach. This method is eco-friendly, utilizing water as a solvent and moderate conditions to achieve good yields. The reaction involves the cycloaddition of azides and alkynes, catalyzed by copper(I) ions, to form the tetrazole ring.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs similar click chemistry techniques due to their efficiency and scalability. The use of non-toxic reagents and solvents, along with easy extraction and setup, makes this method suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring, often using reducing agents like hydrogen or hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers, reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to nitro derivatives, while substitution reactions can introduce various functional groups to the tetrazole ring .
Aplicaciones Científicas De Investigación
BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. This interaction can modulate biological pathways, leading to its observed bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazoles: Similar in structure to tetrazoles, these compounds also exhibit diverse reactivity and applications.
Uniqueness
BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups, which enhance its stability and reactivity compared to other tetrazole derivatives .
Propiedades
Fórmula molecular |
C17H19N5 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N-benzyl-2-(1-phenyltetrazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C17H19N5/c1-17(2,18-13-14-9-5-3-6-10-14)16-19-20-21-22(16)15-11-7-4-8-12-15/h3-12,18H,13H2,1-2H3 |
Clave InChI |
PKHVFVZEWXJDKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NN=NN1C2=CC=CC=C2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B14970239.png)
![N-(4-Methoxyphenyl)-6-methyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B14970240.png)
![N-(4-acetylphenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}propanamide](/img/structure/B14970242.png)

![N-cyclohexyl-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B14970250.png)

![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14970262.png)

![N-(4-ethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970284.png)
![N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B14970285.png)
![1-[6-(4-Chlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B14970303.png)
![4-methyl-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B14970310.png)
![N-(2-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B14970316.png)
![2-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B14970333.png)
